molecular formula C10H9BrN2O B1402360 5-Bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile CAS No. 1416146-20-7

5-Bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile

Cat. No.: B1402360
CAS No.: 1416146-20-7
M. Wt: 253.09 g/mol
InChI Key: DUBUJVDXNOPOHB-UHFFFAOYSA-N
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Description

Future Directions

: MilliporeSigma: 3-BROMO-4-HYDROXY-5-METHOXYBENZYL ALCOHOL : Thermo Scientific Chemicals: 5-Bromo-2-hydroxy-4-methylpyridine : Benchchem: 5-Bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile : ChemicalBook: this compound : Smolecule: this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile typically involves the bromination of a suitable precursor, followed by cyclopropylation and nitrile formation. The reaction conditions often include the use of bromine or brominating agents, cyclopropyl halides, and appropriate catalysts to facilitate the reactions. The specific details of the synthetic routes and reaction conditions can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods often include continuous flow processes, advanced catalytic systems, and efficient purification techniques to produce the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Mechanism of Action

The mechanism of action of 5-Bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile is unique due to its specific structural features, such as the presence of a cyclopropyl group and a nitrile functional group.

Properties

IUPAC Name

5-bromo-6-cyclopropyl-4-methyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-5-7(4-12)10(14)13-9(8(5)11)6-2-3-6/h6H,2-3H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBUJVDXNOPOHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1Br)C2CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile
Reactant of Route 2
5-Bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile
Reactant of Route 3
5-Bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile
Reactant of Route 4
5-Bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile
Reactant of Route 5
5-Bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile
Reactant of Route 6
5-Bromo-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile

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